Bicyclo[1.1.1]pentane-1,3-dithiol
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Overview
Description
Bicyclo[1.1.1]pentane-1,3-dithiol is a unique and highly strained bicyclic compound characterized by its three-dimensional structure. This compound has garnered significant interest in the field of organic chemistry due to its potential applications as a bioisostere for various functional groups, such as phenyl rings, tert-butyl groups, and alkynes. The presence of two thiol groups at the 1 and 3 positions further enhances its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-dithiol typically involves the use of [1.1.1]propellane as a key precursor. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce thiol groups at the 1 and 3 positions.
Another approach involves the reaction of alkyl iodides with propellane under light irradiation, which provides bicyclo[1.1.1]pentane iodides . Subsequent functionalization steps can introduce thiol groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is being explored, particularly the light-enabled synthesis of bicyclo[1.1.1]pentane halides, which can be performed in flow reactors to achieve gram and kilogram quantities .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions to form thioethers and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol groups.
Thioethers: Formed through nucleophilic substitution reactions.
Dithiols: Formed through reduction reactions.
Scientific Research Applications
Bicyclo[1.1.1]pentane-1,3-dithiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dithiol is primarily based on its ability to act as a bioisostere, replacing phenyl rings, tert-butyl groups, and alkynes in various molecules. This substitution can alter the physicochemical properties of the parent molecule, such as solubility, permeability, and metabolic stability . The thiol groups can also participate in redox reactions, forming disulfides and other derivatives that can interact with biological targets.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dithiol is unique due to its highly strained bicyclic structure and the presence of two thiol groups. Similar compounds include:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Lacks thiol groups but shares the same bicyclic core.
Bicyclo[1.1.1]pentane-1,3-diamine: Contains amino groups instead of thiol groups.
Bicyclo[1.1.1]pentane-1,3-dimethyl: Contains methyl groups instead of thiol groups.
These compounds share the same bicyclic core but differ in their functional groups, which can significantly impact their reactivity and applications.
Properties
Molecular Formula |
C5H8S2 |
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Molecular Weight |
132.3 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dithiol |
InChI |
InChI=1S/C5H8S2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2 |
InChI Key |
GPRLRVZKXDUXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)S)S |
Origin of Product |
United States |
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